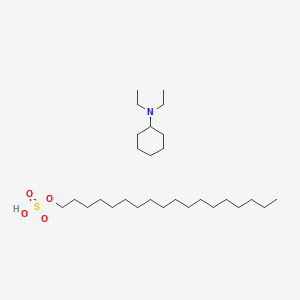![molecular formula C20H17N B13788977 7,8,11-trimethylbenzo[c]acridine CAS No. 64038-40-0](/img/structure/B13788977.png)
7,8,11-trimethylbenzo[c]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8,11-Trimethylbenzo[c]acridine is a heterocyclic aromatic compound with the molecular formula C20H17N. It is part of the acridine family, which is known for its broad range of pharmaceutical properties and industrial applications . Acridine derivatives, including this compound, have been studied for their unique physical and chemical properties, as well as their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,11-trimethylbenzo[c]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylaniline with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the acridine ring system . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
7,8,11-Trimethylbenzo[c]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted acridines, depending on the specific reagents and conditions used .
Scientific Research Applications
7,8,11-Trimethylbenzo[c]acridine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Industry: The compound is used in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of 7,8,11-trimethylbenzo[c]acridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the replication and transcription processes. The compound can also inhibit enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division . These actions make it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of 7,8,11-trimethylbenzo[c]acridine, known for its broad range of biological activities.
Amsacrine: An acridine derivative used as an anticancer agent.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 7, 8, and 11 can affect its ability to intercalate into DNA and interact with various molecular targets .
Properties
CAS No. |
64038-40-0 |
|---|---|
Molecular Formula |
C20H17N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
7,8,11-trimethylbenzo[c]acridine |
InChI |
InChI=1S/C20H17N/c1-12-8-9-13(2)19-18(12)14(3)16-11-10-15-6-4-5-7-17(15)20(16)21-19/h4-11H,1-3H3 |
InChI Key |
YKOVEYACLTYAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C3C=CC4=CC=CC=C4C3=NC2=C(C=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)


![8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B13788913.png)
![(4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane](/img/structure/B13788918.png)








